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Compound of Interest

Compound Name: Tetryl

Cat. No.: B1194171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetryl
(N-methyl-N,2,4,6-tetranitroaniline), a secondary explosive material. The focus is on three core

analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman

spectroscopy. This document summarizes key spectral data, details experimental

methodologies, and provides visual workflows for the analytical processes.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Tetryl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Tetryl, typically recorded in deuterated dimethyl sulfoxide

(DMSO-d6), provide characteristic chemical shifts that are crucial for its identification and

structural confirmation.

¹H NMR
Chemical Shift
(ppm)

Multiplicity Assignment

Aromatic 9.318 s CH (aromatic ring)

Methyl 3.657 s N-CH₃
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Table 1: ¹H NMR Spectral Data for Tetryl in DMSO-d6.

¹³C NMR Chemical Shift (ppm) Assignment

Aromatic 148.00 C-NO₂

Aromatic 145.94 C-NO₂

Aromatic 129.76 C-N

Aromatic 125.44 CH

Methyl 40.16 N-CH₃

Table 2: ¹³C NMR Spectral Data for Tetryl in DMSO-d6.

Infrared (IR) Spectroscopy
The FT-IR spectrum of Tetryl is characterized by strong absorption bands corresponding to the

nitro groups, as well as vibrations of the aromatic ring and the methyl group.

Wavenumber (cm⁻¹) Intensity Assignment

~1610 Strong
Asymmetric NO₂ stretching

(aromatic)

~1530 Strong
Asymmetric NO₂ stretching (N-

NO₂)

~1345 Strong
Symmetric NO₂ stretching

(aromatic)

~1280 Strong
Symmetric NO₂ stretching (N-

NO₂)

~1170 Medium C-N stretching

~920 Medium
Aromatic C-H out-of-plane

bending

~740 Medium O-N-O bending
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Table 3: Characteristic FT-IR Absorption Bands of Tetryl.

Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The

Raman spectrum of Tetryl is particularly useful for identifying the symmetric vibrations of the

nitro groups and the skeletal vibrations of the aromatic ring.

Raman Shift (cm⁻¹) Intensity Assignment

~1360 Strong
Symmetric NO₂ stretching

(aromatic)

~1290 Medium N-N stretching

~1010 Medium Aromatic ring breathing

~830 Medium NO₂ scissoring

~300-400 Medium Skeletal deformations

Table 4: Characteristic Raman Shifts of Tetryl.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Tetryl are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Tetryl for structural elucidation

and purity assessment.

Materials:

Tetryl sample

Deuterated dimethyl sulfoxide (DMSO-d6)
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NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Tetryl in 0.6-0.7 mL of DMSO-d6 in

a clean, dry vial. Vortex the mixture to ensure complete dissolution.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50

ppm, δC = 39.52 ppm).

Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
Objective: To obtain an infrared absorption spectrum of Tetryl to identify its functional groups.

Materials:

Tetryl sample (solid)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FT-IR spectrometer with a DTGS or MCT detector

Procedure:

Sample Preparation (KBr Pellet Method):

Dry the KBr powder in an oven to remove any moisture.

Place a small amount of Tetryl (approx. 1-2 mg) and about 100-200 mg of dry KBr in an

agate mortar.

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the die of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.
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Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and

acquire a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and

acquire the IR spectrum.

Data Acquisition:

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the major absorption peaks.

Raman Spectroscopy
Objective: To obtain a Raman scattering spectrum of Tetryl to identify its characteristic

vibrational modes.

Materials:

Tetryl sample (solid)

Microscope slide

Raman spectrometer with a laser excitation source (e.g., 785 nm)

Procedure:

Sample Preparation: Place a small amount of the solid Tetryl sample onto a clean

microscope slide.

Instrumentation:
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Place the slide on the microscope stage of the Raman spectrometer.

Focus the laser beam onto the sample using the microscope objective.

Data Acquisition:

Select the appropriate laser power and acquisition time to obtain a good quality spectrum

without causing sample degradation.

Acquire the Raman spectrum over the desired spectral range (e.g., 200-1800 cm⁻¹).

Collect multiple scans and average them to improve the signal-to-noise ratio.

Data Processing:

Perform a baseline correction to remove any fluorescence background.

Identify and label the characteristic Raman shifts.

Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental

workflows for the spectroscopic analysis of Tetryl.
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Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis of Tetryl.
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Caption: Workflow for FT-IR Spectroscopic Analysis of Tetryl.
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Caption: Workflow for Raman Spectroscopic Analysis of Tetryl.

To cite this document: BenchChem. [Spectroscopic Profile of Tetryl: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194171#spectroscopic-analysis-of-tetryl-nmr-ir-
raman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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